molecular formula C6H4FIN2O2 B1304778 2-Fluoro-4-iodo-6-nitroaniline CAS No. 517920-73-9

2-Fluoro-4-iodo-6-nitroaniline

Cat. No. B1304778
M. Wt: 282.01 g/mol
InChI Key: YXIIZLLZNKTXHB-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-6-nitroaniline is a compound that is not directly mentioned in the provided papers, but its related compounds and synthesis methods can offer insights into its characteristics. The papers discuss various fluoro-nitroaniline derivatives and their synthesis, which can be relevant to understanding the compound .

Synthesis Analysis

The synthesis of fluoro-nitroaniline derivatives often involves multi-step reactions, including nitration and halogenation. For instance, 2-fluoro-4-iodo-anisole, a related compound, is synthesized from o-amino-anisole by the Schiemann reaction, followed by nitration and reduction at the 4-position of the aromatic ring, and then a Sandmeyer reaction to introduce the iodo group . This method could potentially be adapted for the synthesis of 2-fluoro-4-iodo-6-nitroaniline by incorporating an appropriate nitration step to introduce the nitro group at the 6-position.

Molecular Structure Analysis

The molecular structure of fluoro-nitroaniline derivatives is characterized by the presence of fluorine and nitro groups attached to an aniline ring. These substituents can influence the electronic properties of the molecule and its reactivity. The NMR parameters of similar compounds have been reported, which can provide insights into the electronic environment of the atoms within the molecule .

Chemical Reactions Analysis

The chemical reactivity of fluoro-nitroaniline derivatives can vary depending on the position of the substituents on the aromatic ring. For example, the photoreaction of 2-fluoro-4-nitroanisole with n-hexylamine involves a dual mechanistic pathway, indicating that different excited states can lead to different substitution reactions . This suggests that 2-fluoro-4-iodo-6-nitroaniline may also exhibit complex reactivity under photochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-nitroaniline derivatives are influenced by their molecular structure. The presence of electronegative fluorine and nitro groups can affect the compound's boiling point, solubility, and stability. The synthesis of related compounds often requires careful control of reaction conditions to achieve high purity and yield, as seen in the synthesis of 3-fluoro-4-nitrophenol . The complexes formed with metals such as copper(II), nickel(II), and cobalt(II) with fluoro-nitroaniline derivatives demonstrate the ligand properties of these molecules, which could be relevant for 2-fluoro-4-iodo-6-nitroaniline as well .

Scientific Research Applications

Dye Synthesis and Modification

2-Fluoro-4-iodo-6-nitroaniline has been utilized in the synthesis of dyes for synthetic-polymer fibers. The compound, along with other iodo-substituted nitroanilines, was prepared through various iodination procedures and then coupled to create a range of disperse dyes. These dyes, showing red to blue colors, have been evaluated for their coloring, dyeing, and fastness properties, highlighting the impact of halogen substituents on dye characteristics (Peters & Soboyejo, 2008).

Pharmaceutical Intermediate Synthesis

In pharmaceutical research, 2-Fluoro-4-iodo-6-nitroaniline serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, its selective hydrogenation has been explored for the production of refametinib intermediate DIM-NA to DIM-DAB, using Raney cobalt catalyst in a cocurrent trickle-bed reactor. This process emphasizes the compound's role in synthesizing APIs with a focus on achieving high selectivity and managing the reactivity of iodine substituents (Said et al., 2017).

Crystal Engineering and Material Science

The study of co-crystals involving caffeine and various halogenated nitroanilines, including 2-Fluoro-4-iodo-6-nitroaniline, provides insights into the structure-mechanical property relationships. These co-crystals exhibit diverse structures and mechanical behaviors based on their intralayer and interlayer interactions. The research underscores the importance of exploring unexpected synthons in co-crystal screening to enhance efficiency and understand the mechanical properties of materials (Ghosh & Reddy, 2012).

Chemical Synthesis and Functionalization

The functionalization of silica particles through nucleophilic aromatic substitution reactions highlights another application of fluoro-nitro-substituted compounds. In this context, 2-Fluoro-4-iodo-6-nitroaniline and similar compounds are reacted with poly(vinylamine)/silica adsorbates to equip silica particles with primary amino and chromophoric groups. This method demonstrates the versatility of fluoro-nitro-substituted anilines in materials chemistry for creating functional surfaces (Roth et al., 2006).

Polymorph Studies and Molecular Interactions

Research on the polymorphs of iodo-nitroanilines, including 2-Fluoro-4-iodo-6-nitroaniline, has elucidated the role of hydrogen bonds, iodo...nitro interactions, and aromatic pi-pi stacking interactions in forming different crystal structures. These studies contribute to our understanding of molecular interactions, crystal engineering, and the design of materials with specific properties (Garden et al., 2002).

Safety And Hazards

Handling “2-Fluoro-4-iodo-6-nitroaniline” requires personal protective equipment and adequate ventilation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be kept in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

properties

IUPAC Name

2-fluoro-4-iodo-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIIZLLZNKTXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379071
Record name 2-fluoro-4-iodo-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-iodo-6-nitroaniline

CAS RN

517920-73-9
Record name Benzenamine, 2-fluoro-4-iodo-6-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517920-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-4-iodo-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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